molecular formula Al2O3 B082779 Aluminum oxide CAS No. 12737-16-5

Aluminum oxide

Cat. No.: B082779
CAS No.: 12737-16-5
M. Wt: 101.961 g/mol
InChI Key: PNEYBMLMFCGWSK-UHFFFAOYSA-N
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Description

Aluminum oxide is a white odorless crystalline powder. Water insoluble. Properties (both physical and chemical) vary according to the method of preparation;  different methods give different crystalline modifications. The variety formed at very high temperature is quite inert chemically.
This compound has a chemical formula Al2O3. It is amphoteric in nature, and is used in various chemical, industrial and commercial applications. It is considered an indirect additive used in food contact substances by the FDA.
An oxide of aluminum, occurring in nature as various minerals such as bauxite, corundum, etc. It is used as an adsorbent, desiccating agent, and catalyst, and in the manufacture of dental cements and refractories.

Mechanism of Action

... Six 8 wk old female Swiss Webster mice were fed for 10 weeks purified diets containing 100 (control), 500 or 1000 ug aluminum/g diet. Brain and liver lipid peroxidation was determined by evaluating the production of 2-thiobarbituric acid reactive substances in brain and liver homogenates in the presence or absence of 50 uM ferrous iron. 2-Thiobarbituric acid reactive substances production in the absence of iron in brain homogenates from mice fed the 1000 ... ug/g diet was higher (30%) than that in the ... control group (3.1 vs 2.4 nmol 2-thiobarbituric acid reactive substances/mg protein). The addition of ferrous iron increased 2-thiobarbituric acid reactive substances production in brain homogenates from all 3 dietary groups. The iron induced 2-thiobarbituric acid reactive substances production was 26% higher in the 1000 ... ug/g /group/ brain homogenates than in the ... /control/ group (4.9 vs 3.9 nmol 2-thiobarbituric acid reactive subtances/mg protein). Brain 2-thiobarbituric acid reactive substances production in the presence and absence of iron was similar between the 100 and 500 ... ug/g /diet/ groups. 2-Thiobarbituric acid reactive substances production in liver homogenates measured either with or without iron was similar for the 3 groups. These results show that, in mice, dietary aluminum intoxication leads to increased brain 2-thiobarbituric acid reactive substance production, suggesting that enhanced lipid peroxidation may be one possible mechanism underlying the neurological damage associated with increased tissue aluminum. /Aluminum/
Evidence is presented indicating that dementias are associated with a relative insufficiency of magnesium in the brain. Such insufficiency may be attributable to low intake or retention of magnesium;  high intake of a neurotoxic metal, such a aluminum, which inhibits activity of magnesium requiring enzymes;  or impaired transport of magnesium and/or enhanced transport of the neurotoxic metal into brain tissue. It is proposed that Alzheimer's disease involves a defective transport process, characterized by both an abnormally high incorporation of aluminum and an abnormally low incorporation of magnesium into brain neurons. The hypothesis has advanced that an altered serum protein contributes to the progression of Alzheimer's disease by having a greater affinity for aluminum than for magnesium, in contrast to the normal protein, which binds magnesium better than aluminum. The altered protein crosses the blood-brain barrier more efficiently than the normal protein and competes with the normal protein in binding to brain neurons. Binding of the altered protein to the target neurons would both facilitate aluminum uptake and impede magnesium uptake. Evidence suggests that albumin is the serum protein that is altered. /Aluminum/
Aluminum is established as a neurotoxin, although the basis for its toxicity is unknown. It recently has been shown to alter the function of the blood brain barrier, which regulates exchanges between the central nervous system and peripheral circulation. The blood brain barrier owes its unique properties to the integrity of cell membranes that comprise it. Aluminum affects some of the membrane-like functions of the blood brain barrier. It increases the rate of transmembrane diffusion and selectively changes saturable transport systems without disrupting the integrity of the membranes or altering CNS hemodynamics. Such alterations in the access to the brain of nutrients, hormones, toxins, and drugs could be the basis of CNS dysfunction. Aluminum is capable of altering membrane function at the blood-brain barrier;  many of its effects on the CNS as well as peripheral tissues can be explained by its actions as a membrane toxin. /Aluminum/
Chronic, oral administration of aluminum to rats increases the in vivo concentration of cyclic AMP and the phosphorylation of microtubule-associated protein-2 and the 200 kd neurofilament subunit. In the present study, the effect of this treatment on endogenous protein phosphorylation in soluble and particulate fractions prepared from cerebral cortices was examined. Chronic aluminum treatment significantly elevated the basal and cyclic AMP-dependent phosphorylation of 11-12 endogenous proteins in the soluble fraction prepared from cerebral cortices. Endogenous protein phosphorylation in the soluble fraction occurring in the presence of calcium(+2) alone or calcium(+2) phorbol 12-myristate 13-acetate and phosphatidylserine was not significantly altered by aluminum treatment. In the particulate fraction the phosphorylation of several proteins was significantly decreased by aluminum administration;  however the phosphorylation of the majority of protein substrates remained unaltered. Aluminum treatment did not alter the activities of cyclic AMP-dependent protein kinase or protein tyrosine kinase in the soluble and particulate fractions. The activity of calcium(+2)/phospholipid-dependent protein kinase (protein kinase C) was increased in the particulate fraction of aluminum fed rats. These results clearly demonstrate that specific effects on protein kinase activities result from in vivo aluminum administration. /Aluminum/

Properties

IUPAC Name

dialuminum;oxygen(2-)
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InChI

InChI=1S/2Al.3O/q2*+3;3*-2
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InChI Key

PNEYBMLMFCGWSK-UHFFFAOYSA-N
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Canonical SMILES

[O-2].[O-2].[O-2].[Al+3].[Al+3]
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Molecular Formula

Al2O3
Record name ALUMINUM OXIDE
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DSSTOX Substance ID

DTXSID1052791
Record name Aluminum (II) oxide
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Molecular Weight

101.961 g/mol
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Physical Description

Aluminum oxide is a white odorless crystalline powder. Water insoluble. Properties (both physical and chemical) vary according to the method of preparation; different methods give different crystalline modifications. The variety formed at very high temperature is quite inert chemically. alpha-Alumina is the main component of technical grade alumina. Corundum is natural aluminum oxide. Emery is an impure crystalline variety of aluminum oxide. (NIOSH, 2022), Dry Powder; Dry Powder, Liquid; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Dry Powder, Water or Solvent Wet Solid; Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Other Solid; Water or Solvent Wet Solid, White, odorless, crystalline powder; [NIOSH], WHITE POWDER., White, odorless, crystalline powder.
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Boiling Point

5396 °F at 760 mmHg (NIOSH, 2023), 2977 °C, 3000 °C, 5396 °F
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Solubility

Insoluble (NIOSH, 2023), Difficult solubility in mineral acids and strong alkali, Insoluble in water, Solubility in water: none, Insoluble
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Record name Aluminum oxide
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Density

4 (NIOSH, 2023) - Denser than water; will sink, Density: 3.4-4.0, Soft white powder; transforms to corundum at 1200 °C; density: 3.97 g/cu cm; insoluble in water; soluble in acid; slightly soluble in alkaline solutions /Gamma-alumina/, 3.97 g/cm³, 4, 4.0
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Vapor Pressure

0 mmHg (approx) (NIOSH, 2023), Vapor pressures: 100 Pa at 2122 °C; 1 kPa at 2351 °C; 10 kPa at 2629 °C; 100 kPa at 2975 °C, 1 mm Hg at 2158 °C, 0 mmHg (approx)
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Record name Aluminum oxide
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Mechanism of Action

... Six 8 wk old female Swiss Webster mice were fed for 10 weeks purified diets containing 100 (control), 500 or 1000 ug aluminum/g diet. Brain and liver lipid peroxidation was determined by evaluating the production of 2-thiobarbituric acid reactive substances in brain and liver homogenates in the presence or absence of 50 uM ferrous iron. 2-Thiobarbituric acid reactive substances production in the absence of iron in brain homogenates from mice fed the 1000 ... ug/g diet was higher (30%) than that in the ... control group (3.1 vs 2.4 nmol 2-thiobarbituric acid reactive substances/mg protein). The addition of ferrous iron increased 2-thiobarbituric acid reactive substances production in brain homogenates from all 3 dietary groups. The iron induced 2-thiobarbituric acid reactive substances production was 26% higher in the 1000 ... ug/g /group/ brain homogenates than in the ... /control/ group (4.9 vs 3.9 nmol 2-thiobarbituric acid reactive subtances/mg protein). Brain 2-thiobarbituric acid reactive substances production in the presence and absence of iron was similar between the 100 and 500 ... ug/g /diet/ groups. 2-Thiobarbituric acid reactive substances production in liver homogenates measured either with or without iron was similar for the 3 groups. These results show that, in mice, dietary aluminum intoxication leads to increased brain 2-thiobarbituric acid reactive substance production, suggesting that enhanced lipid peroxidation may be one possible mechanism underlying the neurological damage associated with increased tissue aluminum. /Aluminum/, Evidence is presented indicating that dementias are associated with a relative insufficiency of magnesium in the brain. Such insufficiency may be attributable to low intake or retention of magnesium; high intake of a neurotoxic metal, such a aluminum, which inhibits activity of magnesium requiring enzymes; or impaired transport of magnesium and/or enhanced transport of the neurotoxic metal into brain tissue. It is proposed that Alzheimer's disease involves a defective transport process, characterized by both an abnormally high incorporation of aluminum and an abnormally low incorporation of magnesium into brain neurons. The hypothesis has advanced that an altered serum protein contributes to the progression of Alzheimer's disease by having a greater affinity for aluminum than for magnesium, in contrast to the normal protein, which binds magnesium better than aluminum. The altered protein crosses the blood-brain barrier more efficiently than the normal protein and competes with the normal protein in binding to brain neurons. Binding of the altered protein to the target neurons would both facilitate aluminum uptake and impede magnesium uptake. Evidence suggests that albumin is the serum protein that is altered. /Aluminum/, Aluminum is established as a neurotoxin, although the basis for its toxicity is unknown. It recently has been shown to alter the function of the blood brain barrier, which regulates exchanges between the central nervous system and peripheral circulation. The blood brain barrier owes its unique properties to the integrity of cell membranes that comprise it. Aluminum affects some of the membrane-like functions of the blood brain barrier. It increases the rate of transmembrane diffusion and selectively changes saturable transport systems without disrupting the integrity of the membranes or altering CNS hemodynamics. Such alterations in the access to the brain of nutrients, hormones, toxins, and drugs could be the basis of CNS dysfunction. Aluminum is capable of altering membrane function at the blood-brain barrier; many of its effects on the CNS as well as peripheral tissues can be explained by its actions as a membrane toxin. /Aluminum/, Chronic, oral administration of aluminum to rats increases the in vivo concentration of cyclic AMP and the phosphorylation of microtubule-associated protein-2 and the 200 kd neurofilament subunit. In the present study, the effect of this treatment on endogenous protein phosphorylation in soluble and particulate fractions prepared from cerebral cortices was examined. Chronic aluminum treatment significantly elevated the basal and cyclic AMP-dependent phosphorylation of 11-12 endogenous proteins in the soluble fraction prepared from cerebral cortices. Endogenous protein phosphorylation in the soluble fraction occurring in the presence of calcium(+2) alone or calcium(+2) phorbol 12-myristate 13-acetate and phosphatidylserine was not significantly altered by aluminum treatment. In the particulate fraction the phosphorylation of several proteins was significantly decreased by aluminum administration; however the phosphorylation of the majority of protein substrates remained unaltered. Aluminum treatment did not alter the activities of cyclic AMP-dependent protein kinase or protein tyrosine kinase in the soluble and particulate fractions. The activity of calcium(+2)/phospholipid-dependent protein kinase (protein kinase C) was increased in the particulate fraction of aluminum fed rats. These results clearly demonstrate that specific effects on protein kinase activities result from in vivo aluminum administration. /Aluminum/
Record name Aluminum oxide
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Impurities

Sodium is the main component of the process solution and is also the largest contaminant of the product. ... Gallium is a ubiquitous component of aluminous ores. Its chemistry is similar to that of aluminum, so it accumulates in Bayer process solutions until an equilibrium is reached at about 0.2 g/L. The gallium content of Al2O3 is a linear function of the gallium concentration in the solution. ... Silicon is a component of many aluminum alloys, yet the specification for Al2O3 is less than 0.02% SiO2. ... Potassium is undesirable in the Al2O3 because it may destroy the graphite in Hall-Heroult cells by intercalation, i.e., it diffuses between the layers of the graphite structure, thus expanding its volume. Although it is soluble in Bayer solutions, there has not been a recorded instance of K2O concentrations becoming high enough to affect the Al2O3 quality.... Iron(III)oxide (Fe2O3) as an impurity in Al2O3. ... Calcium also is a common impurity.
Record name Aluminum oxide
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Color/Form

White crystalline powder, White powder, balls or lumps or various mesh

CAS No.

1344-28-1; 1302-74-5(corundum); 12415-34-8(emery), 1344-28-1, 39377-45-2
Record name ALUMINUM OXIDE
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Record name Aluminum oxide (Al2O3)
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Record name Aluminium oxide
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Record name ALUMINUM OXIDE
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Record name Aluminum oxide
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Record name ALUMINIUM OXIDE
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Record name α-ALUMINA (ALUNDUM)
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Melting Point

3632 °F (NIOSH, 2023), 2030 °C, 2054 °C, 3632 °F
Record name ALUMINUM OXIDE
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Record name Aluminum oxide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/506
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ALUMINIUM OXIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0351
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Record name α-ALUMINA (ALUNDUM)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/242
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name alpha-Alumina
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URL https://www.cdc.gov/niosh/npg/npgd0021.html
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